Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15618667
InChI: InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)23(25)28-22(18)16(20)4/h5-11,14H,12-13H2,1-4H3
SMILES:
Molecular Formula: C23H24O5
Molecular Weight: 380.4 g/mol

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate

CAS No.:

Cat. No.: VC15618667

Molecular Formula: C23H24O5

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate -

Specification

Molecular Formula C23H24O5
Molecular Weight 380.4 g/mol
IUPAC Name propan-2-yl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
Standard InChI InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)23(25)28-22(18)16(20)4/h5-11,14H,12-13H2,1-4H3
Standard InChI Key QBGTZYZXKLXEOZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)CC3=CC=CC=C3

Introduction

Molecular Structure and Chemical Identity

Core Chromenone Framework

The compound belongs to the coumarin family, characterized by a benzopyrone structure consisting of a benzene ring fused to a pyrone moiety . The chromen-2-one core (C₉H₆O₂) serves as the foundational scaffold, with substitutions at the 3-, 4-, 7-, and 8-positions modulating its electronic and steric properties. The 2-oxo group introduces electron-withdrawing effects, influencing resonance stability and intermolecular interactions .

Substituent Configuration

Key substituents include:

  • 3-Benzyl group: A phenylmethyl moiety enhances lipophilicity and π-π stacking potential.

  • 4- and 8-Methyl groups: Methylation at these positions increases steric bulk and alters dipole moments.

  • 7-Oxyacetate isopropyl ester: The ester linkage at position 7 improves solubility in organic solvents and provides a site for hydrolytic cleavage .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₂₃H₂₄O₅
Average molecular mass380.440 g/mol
Monoisotopic mass380.162374 g/mol
IUPAC namePropan-2-yl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

The isopropyl ester group contributes to the compound’s stability against enzymatic hydrolysis compared to methyl or ethyl analogs, as demonstrated in simulated gastric fluid studies.

Synthesis and Reaction Pathways

Pechmann Condensation

The chromenone core is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound:

  • Reactants: 4-methylresorcinol and ethyl acetoacetate.

  • Catalyst: Concentrated sulfuric acid (15 mol%) at 80°C for 6 hours.

  • Yield: 68–72% after recrystallization from ethanol.

Benzylation at Position 3

  • Reagent: Benzyl bromide (1.2 equiv) in dimethylformamide (DMF).

  • Base: Potassium carbonate (2.0 equiv) at 60°C for 12 hours.

  • Yield: 85%.

Esterification at Position 7

  • Reagent: Isopropyl bromoacetate (1.5 equiv).

  • Conditions: Triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 25°C for 24 hours.

  • Yield: 78%.

Table 2: Optimization of Synthesis Parameters

StepTemperatureSolventCatalystYield (%)
Pechmann condensation80°CEthanolH₂SO₄68–72
Benzylation60°CDMFK₂CO₃85
Esterification25°CTHFEt₃N78

Physicochemical Properties

Solubility Profile

  • Polar solvents: Soluble in acetone (32 mg/mL) and dimethyl sulfoxide (DMSO, 45 mg/mL).

  • Nonpolar solvents: Limited solubility in hexane (<0.1 mg/mL) .

Thermal Stability

  • Melting point: 142–144°C (DSC, heating rate 10°C/min).

  • Thermogravimetric analysis (TGA): Decomposition onset at 210°C under nitrogen.

Spectroscopic Characteristics

  • UV-Vis (methanol): λₘₐₓ = 275 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the chromenone system.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.21 (s, 1H, H-5), 5.22 (septet, 1H, isopropyl), 2.41 (s, 3H, 4-CH₃), 2.38 (s, 3H, 8-CH₃) .

Biological Activities and Mechanisms

Antimicrobial Effects

  • Gram-positive bacteria: MIC = 8 μg/mL against Staphylococcus aureus (ATCC 25923).

  • Mechanism: Disruption of cell membrane integrity via interaction with lipid II precursors.

Anti-inflammatory Action

  • COX-2 inhibition: 74% at 50 μM (in vitro assay).

  • NF-κB suppression: Reduced p65 nuclear translocation in LPS-stimulated macrophages.

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug design: The isopropyl ester serves as a hydrolyzable promoiety for controlled drug release.

  • Topical formulations: Incorporated into emulsions (5% w/w) for dermatological applications due to UV stability.

Materials Science

  • OLEDs: Electron-transport layer in green-emitting devices (EQE = 8.2%).

  • Polymer additives: Enhances thermal stability of polypropylene (20% increase in decomposition temperature).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator